molecular formula C21H21FN4O4S B2533953 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920157-35-3

4-(N,N-dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

カタログ番号: B2533953
CAS番号: 920157-35-3
分子量: 444.48
InChIキー: LAYATGWCJGDSEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(N,N-Dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920241-17-4) is a benzamide derivative featuring:

  • A pyridazin-3-yloxy ethyl linker connected to a 6-(4-fluorophenyl) substituent, which contributes to lipophilicity and aromatic stacking capabilities. This compound’s structural complexity suggests applications in therapeutic or diagnostic contexts, particularly in oncology, due to parallels with sigma receptor-binding benzamides .

特性

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-26(2)31(28,29)18-9-5-16(6-10-18)21(27)23-13-14-30-20-12-11-19(24-25-20)15-3-7-17(22)8-4-15/h3-12H,13-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYATGWCJGDSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS Number: 1105207-19-9) is a sulfamoylbenzamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition studies, molecular docking analyses, and relevant case studies.

  • Molecular Formula : C24_{24}H21_{21}FN4_4O4_4S
  • Molecular Weight : 480.5 g/mol
  • Structure : The compound features a sulfamoyl group attached to a benzamide structure, with a pyridazine moiety contributing to its biological properties.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE is crucial in neurotransmission, and its inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

Compound Enzyme IC50 Value (µM) Reference
4-DMSBAChE0.038
Other CompoundsAChE1.14 - 3.92

The compound demonstrated significant inhibitory activity against AChE, with an IC50 value comparable to other known inhibitors.

Molecular Docking Studies

Molecular docking studies suggest that 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide binds effectively to the active site of AChE. The binding interactions include hydrogen bonds and hydrophobic interactions, which are essential for the stabilization of the enzyme-inhibitor complex.

Study on Inhibitory Effects

In a study assessing various sulfamoylbenzamide derivatives, it was found that modifications in the structure significantly influenced their inhibitory potency against AChE. The presence of the fluorophenyl and pyridazine groups was critical in enhancing biological activity.

Clinical Implications

The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases. Further research is necessary to evaluate its efficacy and safety in clinical settings.

類似化合物との比較

Comparative Data Table

Compound Name Benzamide Substituent Pyridazine/Heterocycle Substituent Linker Group Molecular Weight (g/mol) Notable Properties
Target Compound (CAS 920241-17-4) 4-(N,N-Dimethylsulfamoyl) 6-(4-Fluorophenyl) 2-Ethoxyethyl ~443.5 High solubility, sigma receptor potential
4-Fluoro Analog (CAS 920240-20-6) 4-Fluoro 6-(Furan-2-yl) 2-Ethoxyethyl ~341.3 Lower MW, metabolic instability
Pyrrolidinylsulfonyl Analog 4-(Pyrrolidin-1-ylsulfonyl) 6-(4-Fluorophenyl) 2-Ethoxyethyl ~467.5 Flexible sulfonamide, improved binding
Imidazopyridazine Analog None Imidazo[1,2-b]pyridazin-6-yl 2-(Dimethylamino)ethyl ~366.5 Kinase inhibition, lipophilic

Research Findings and Implications

  • Sigma Receptor Targeting : The target’s dimethylsulfamoyl group aligns with sulfonamide-containing benzamides (e.g., [125I]PIMBA) that bind sigma receptors overexpressed in prostate cancer .
  • Metabolic Stability : Pyridazine derivatives with fluorophenyl groups (e.g., target compound) may exhibit longer half-lives than furan-containing analogs due to reduced oxidative metabolism .
  • Synthetic Flexibility : The ethoxyethyl linker allows modular substitution, enabling optimization for specific biological targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。